2-Bromo-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Bromo-4-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of benzonitriles with potential applications in various fields of chemistry. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring which also contains a nitrile group. This structure is a common motif in organic synthesis and materials science due to its reactivity and the ability to further modify the compound through various chemical reactions.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated benzonitriles has been explored in the literature. For instance, an efficient synthetic process for the production of 4,5-diamino-2-(trifluoromethyl)benzonitrile was developed, starting from 4-amino-2-(trifluoromethyl)benzonitrile, which could potentially be adapted for the synthesis of 2-bromo-4-(trifluoromethyl)benzonitrile . Additionally, the synthesis of 5-bromopenta-2,4-diynenitrile and its reactivity towards terminal alkynes has been reported, which demonstrates the potential for creating complex structures from brominated nitriles .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-bromo-4-(trifluoromethyl)benzonitrile has been determined using techniques such as X-ray crystallography. For example, the crystal structure of o-(bromomethyl)benzonitrile was elucidated, providing insights into the bond lengths and angles within the benzyl ring, which could be comparable to the structure of 2-bromo-4-(trifluoromethyl)benzonitrile . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Brominated benzonitriles participate in various chemical reactions due to the presence of the reactive bromine atom. The reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes, leading to the formation of diene and benzofulvene scaffolds, is an example of the type of chemical transformations that can be expected for brominated benzonitriles . Furthermore, the generation of aryne intermediates from brominated benzonitriles and their subsequent reactions with furan has been described, which could be relevant for the reactivity of 2-bromo-4-(trifluoromethyl)benzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-(trifluoromethyl)benzonitrile can be inferred from related compounds. For instance, the crystal structure analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide provides information on the supramolecular packing and intermolecular interactions, which are important for understanding the solid-state properties . Additionally, the presence of the trifluoromethyl group is known to influence the chemical stability and electronic properties of the molecule, which would be relevant for 2-bromo-4-(trifluoromethyl)benzonitrile as well .
Scientific Research Applications
Synthesis and Chemical Interactions
- 2-Bromo-4-(trifluoromethyl)benzonitrile serves as an intermediate in various chemical syntheses. For example, it has been used in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an important intermediate for bicalutamide, using an environmentally friendly method (Zhang Tong-bin, 2012).
- It is also involved in efficient and nonchromatographic processes for the production of complex organic molecules, such as 4,5-Diamino-2-(trifluoromethyl)benzonitrile, demonstrating its utility in large-scale chemical production (Xun Li et al., 2009).
Applications in Energy and Electronics
- In the field of energy, 2-Bromo-4-(trifluoromethyl)benzonitrile has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This application significantly improves the cyclic stability and capacity retention of the batteries (Wenna Huang et al., 2014).
Medicinal Chemistry and Pharmaceuticals
- In medicinal chemistry, derivatives of 2-Bromo-4-(trifluoromethyl)benzonitrile have been synthesized and investigated for their potential pharmacological applications. For instance, it has been used in the synthesis of nonsteroidal androgen receptor antagonists, contributing to advancements in treatments for conditions like androgenetic alopecia (J. Li et al., 2008).
Material Science and Structural Studies
- In material science, 2-Bromo-4-(trifluoromethyl)benzonitrile has been a subject in the study of vibrational spectra, aiding in the understanding of molecular structures and interactions through techniques like density functional theory (DFT) (V. Krishnakumar et al., 2009).
Environmental and Agricultural Applications
- In the environmental and agricultural sector, derivatives of 2-Bromo-4-(trifluoromethyl)benzonitrile, specifically benzonitrile herbicides, have been extensively studied for their degradation and environmental fate. This research is crucial for understanding the impact of these herbicides on soil and groundwater contamination (M. Holtze et al., 2008).
Safety And Hazards
Future Directions
While specific future directions for “2-Bromo-4-(trifluoromethyl)benzonitrile” were not found, fluorinated compounds, in general, are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it is expected that the study and application of such compounds will continue to grow in the future.
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJZASWOJHHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189300 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzonitrile | |
CAS RN |
35764-15-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35764-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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